

# Bottromycin A2: A Deep Dive into its Chemical Architecture and Stereochemistry

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## Compound of Interest

Compound Name: *Bottromycin A2*

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## Abstract

**Bottromycin A2** is a complex macrocyclic peptide antibiotic with potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant *Staphylococcus aureus* (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] First isolated from *Streptomyces bottropensis* in 1957, its intricate structure and unique mechanism of action have made it a subject of significant scientific interest.[1] The structural elucidation of **Bottromycin A2** was a lengthy and challenging process, culminating in the definitive confirmation of its absolute stereochemistry through total synthesis in 2009.[2][3] This guide provides a comprehensive overview of the chemical structure and stereochemistry of **Bottromycin A2**, details the experimental methodologies used for its characterization, and presents key quantitative data for reference.

## The Chemical Structure of Bottromycin A2

The journey to determine the correct structure of **Bottromycin A2** was marked by several revisions.[3] Initial proposals based on degradation studies were later proven incorrect.[3] The definitive structure, shown below, was ultimately confirmed by the total synthesis accomplished by Shimamura and colleagues in 2009.[2]

**Bottromycin A2** is a highly modified peptide natural product. Its structure is characterized by several unique features:

- A 12-membered macrocyclic core formed by four N-terminal amino acids.
- An unusual amidine linkage that closes the macrocycle.[2]
- A C-terminal linear peptide chain.
- Several rare  $\beta$ -methylated amino acid residues, including  $\beta$ -methylphenylalanine.[4]
- A C-terminal thiazole moiety derived from a cysteine residue.[3]

The molecular formula of **Bottromycin A2** is  $C_{42}H_{62}N_8O_7S$ , with a molar mass of 823.06 g/mol.[1]

 Chemical Structure of Bottromycin A2

**Figure 1.** The 2D chemical structure of **Bottromycin A2**.

## Stereochemistry: The Final Frontier

The determination of the absolute configuration of the multiple stereocenters in **Bottromycin A2** was a critical step. For decades, some configurations were misassigned. The total synthesis was pivotal in unambiguously establishing the correct stereochemistry.[3][4] A key finding was the revision of the C-terminal thia- $\beta$ -Ala-OMe residue to the (R)-configuration (D-configuration), whereas it was previously believed to be (S)-configured.[3][4]

The confirmed stereocenters are crucial for the molecule's three-dimensional shape and, consequently, its biological activity. The specific arrangement of bulky side chains and methyl groups influences how the molecule folds and interacts with its biological target, the bacterial ribosome.[5]

## Spectroscopic and Structural Data

The elucidation of **Bottromycin A2**'s structure relied heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The three-dimensional solution structure was later determined using advanced NMR techniques.[5]

## NMR Spectroscopic Data

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy were fundamental in identifying the amino acid components and their connectivity. A comprehensive assignment of the proton and carbon signals was published by Kaneda in 1992, which served as a crucial reference for subsequent structural studies.[6]

Table 1: Summary of Spectroscopic and Structural Data for **Bottromycin A2**

Data Type	Description	Reference(s)
Molecular Formula	C <sub>42</sub> H <sub>62</sub> N <sub>8</sub> O <sub>7</sub> S	[1]
Molar Mass	823.06 g/mol	[1]
<sup>1</sup> H and <sup>13</sup> C NMR	Complete assignments for all proton and carbon nuclei in the structure were determined using 2D NMR techniques. This data was essential for establishing the planar structure.	[3][6]
Mass Spectrometry	High-resolution mass spectrometry (HRMS) confirmed the elemental composition. Fragmentation patterns (MS/MS) helped to verify the sequence of the linear peptide portion.	[7]
3D Solution Structure (NMR)	The solution structure in CDCl <sub>3</sub> was determined based on 57 experimental constraints from NMR experiments (NOESY, etc.). The final ensemble of 34 structures showed an average pairwise atomic RMSD of 0.74 ± 0.59 Å for all heavy atoms, indicating a well-defined conformation.[5][8]	[3][5]
Crystal Structure	While a crystal structure of free Bottromycin A2 is not available, a structure of it bound to the epimerase enzyme BotH has been solved, revealing a strained	[9]

conformation upon binding.[9]

[10]

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## Experimental Protocols and Methodologies

The confirmation of **Bottromycin A2**'s structure and stereochemistry is a testament to the power of combining total synthesis with advanced spectroscopic methods.

### Total Synthesis for Structural Confirmation

The first and only total synthesis of **Bottromycin A2** was a landmark achievement that corrected long-standing errors in its proposed structure.[2][11]

Methodology Overview:

The synthesis was a multi-step process that involved the careful construction of the unusual amino acid building blocks, followed by their assembly into the linear peptide precursor. A key challenge was the formation of the macrocyclic amidine ring.

- **Synthesis of Fragments:** The molecule was disconnected into several key fragments, including the linear tripeptide tail and the N-terminal tetrapeptide that would form the macrocycle.
- **Amidine Formation:** The crucial macrocyclic amidine linkage was formed via a mercury-mediated reaction of a thioamide with an amine.[5]
- **Peptide Couplings:** Standard peptide coupling reagents were used to assemble the amino acid fragments.
- **Final Deprotection:** Global deprotection yielded the final natural product.

The synthetic **Bottromycin A2** was then compared to the natural product using various analytical techniques (NMR, MS, HPLC) and bioassays, confirming its identity and, most importantly, its absolute stereochemistry.[2]

### NMR Spectroscopy for 3D Structure Determination

The three-dimensional structure of **Bottromycin A2** in solution was determined by Gouda and colleagues using NMR spectroscopy.[5]

#### Methodology Overview:

- Sample Preparation: **Bottromycin A2** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- NMR Data Acquisition: A suite of 2D NMR experiments were performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These included:
  - COSY (Correlation Spectroscopy) to identify proton-proton spin couplings within residues.
  - TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system (i.e., within an amino acid residue).
  - NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (typically  $< 5 \text{ \AA}$ ), providing distance constraints for structure calculation.
  - HSQC/HMBC (Heteronuclear Single Quantum Coherence / Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and with carbons 2-3 bonds away, respectively.
- Structure Calculation: The distance constraints obtained from NOESY experiments, along with dihedral angle constraints derived from coupling constants, were used as input for molecular dynamics and simulated annealing calculations using software like CYANA or XPLOR-NIH. This process generates an ensemble of low-energy structures consistent with the experimental data.[5]

## X-ray Crystallography

While a crystal structure of unbound **Bottromycin A2** has not been reported, a structure of it in complex with the biosynthetic enzyme BotH was obtained.[9]

#### Methodology Overview:

- Co-crystallization: The purified BotH protein was mixed with an excess of **Bottromycin A2** and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop).

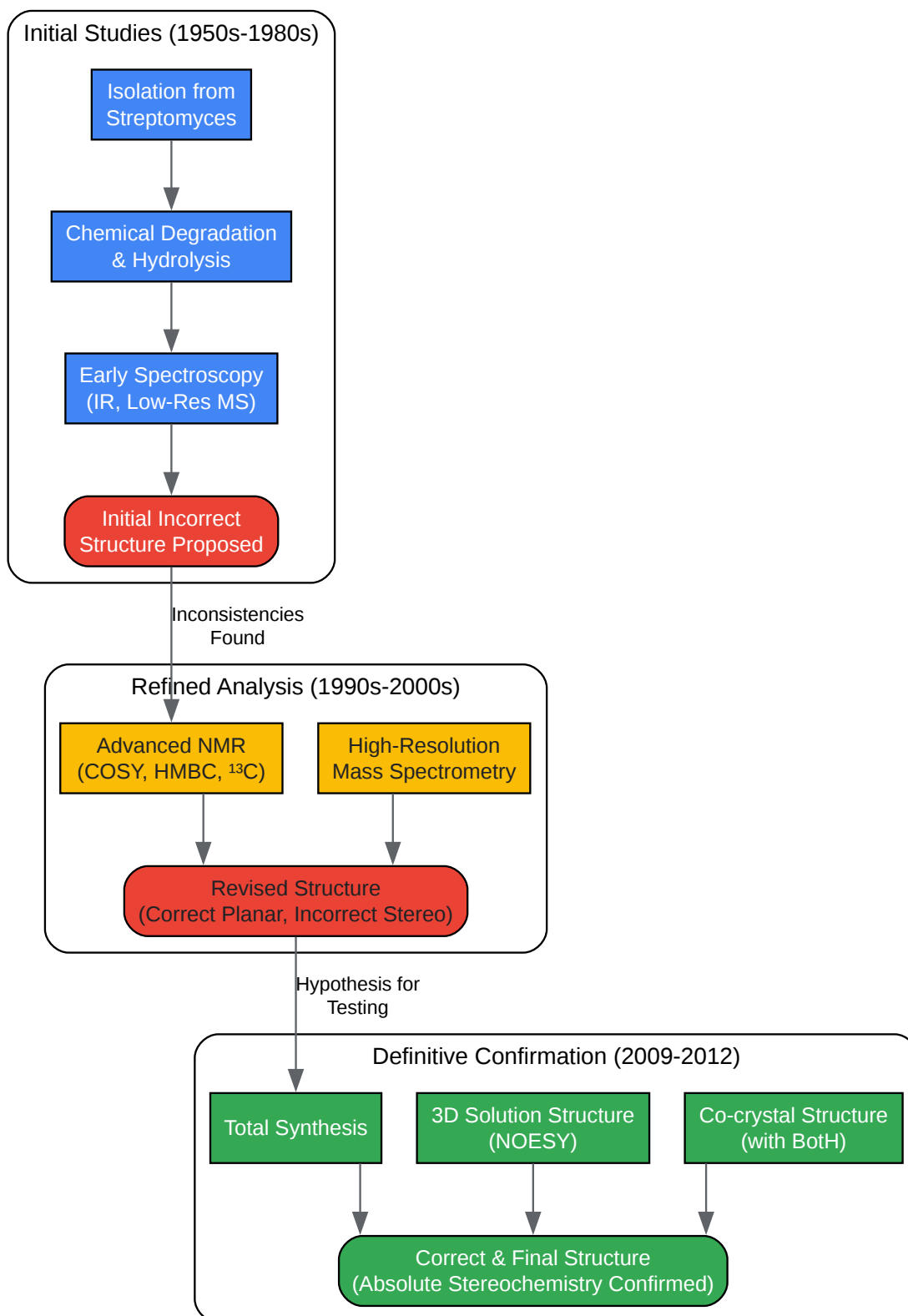
- **Data Collection:** A suitable crystal was cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern was recorded on a detector.
- **Structure Solution and Refinement:** The diffraction data was processed to determine the electron density map of the protein-ligand complex. The structure was solved using molecular replacement (using a known structure of a homologous protein) and refined to fit the experimental data, allowing for the precise placement of the **Bottromycin A2** molecule within the enzyme's active site.[9]

## Logical and Biological Pathways

Visualizing the workflow of structural elucidation and the mechanism of action can aid in understanding the complex journey from discovery to functional characterization.

## Workflow of Structure Elucidation

The process of determining the final, correct structure of **Bottromycin A2** involved multiple stages and techniques, correcting earlier hypotheses.



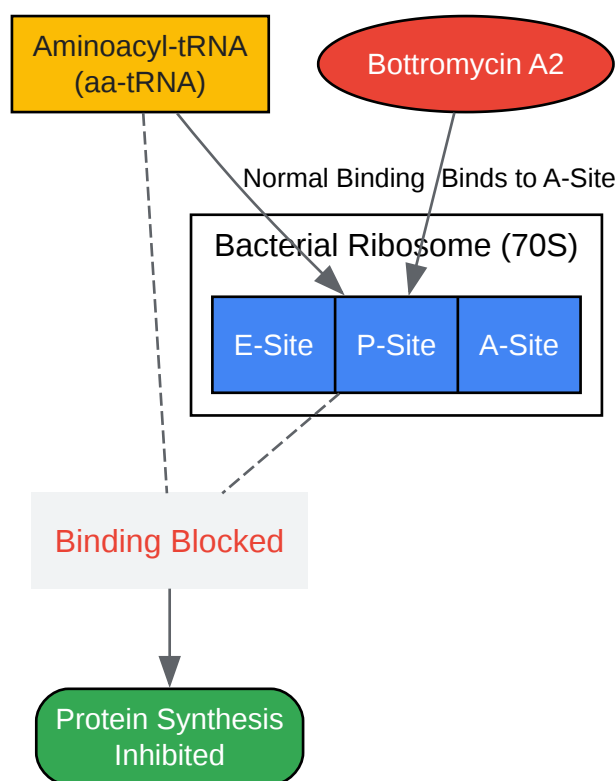
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**Caption:** Logical workflow for the structure elucidation of **Bottromycin A2**.



## Mechanism of Action: Ribosome Inhibition

**Bottromycin A2** exerts its antibiotic effect by inhibiting protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome.[3][12]



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**Caption:** Mechanism of action of **Bottromycin A2** on the bacterial ribosome.

## Conclusion

The chemical structure and stereochemistry of **Bottromycin A2** represent a fascinating case study in natural product chemistry. Its complex architecture, featuring a unique macrocyclic amidine and multiple methylated amino acids, posed a significant challenge that was ultimately solved through a combination of advanced spectroscopic analysis and definitive total synthesis. For drug development professionals, understanding this intricate structure is paramount, as it forms the basis for its potent biological activity and provides the scaffold for designing next-generation antibiotics with improved stability and efficacy. The detailed experimental workflows outlined here underscore the rigorous, multi-disciplinary approach required to characterize such complex biomolecules.

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